Potassium oxalate

Description

Structure

3D Structure of Parent

Propriétés

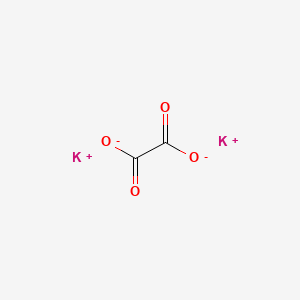

IUPAC Name |

dipotassium;oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2K/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXRGVFLQOSHOH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2K2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060393 | |

| Record name | Ethanedioic acid, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; Efflorescent in warm dry air; [Merck Index] White crystals or chunks; [Integra MSDS] | |

| Record name | Potassium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-52-8 | |

| Record name | Potassium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7F2W7I5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of High-Purity Potassium Oxalate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity potassium oxalate (B1200264) monohydrate (K₂C₂O₄·H₂O). The methodologies detailed herein are designed to yield a product suitable for demanding applications in research, pharmaceutical development, and analytical chemistry, where stringent purity standards are paramount.

Synthesis Methodologies

The primary and most direct route to potassium oxalate monohydrate involves the neutralization of oxalic acid with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate. The choice of base may depend on factors such as cost, availability, and desired reaction kinetics. Both aqueous and alcoholic media can be employed for the synthesis.

Synthesis via Neutralization of Oxalic Acid with Potassium Hydroxide

This method is widely employed due to the high reactivity of potassium hydroxide, leading to a straightforward and rapid reaction. The reaction can be performed in either an aqueous or methanolic medium.

Reaction: H₂C₂O₄ + 2KOH → K₂C₂O₄ + 2H₂O

Table 1: Quantitative Data for Synthesis with Potassium Hydroxide

| Parameter | Aqueous Method | Methanolic Method |

| Reactants | ||

| Oxalic Acid Dihydrate | 1.0 mol | 0.29 mol |

| Potassium Hydroxide | 2.0 mol | 0.64 mol |

| Solvent | ||

| Deionized Water | Sufficient to dissolve reactants | 300 mL |

| Methanol | - | - |

| Reaction Conditions | ||

| Temperature | Ambient, with potential for gentle heating to aid dissolution | 20°C |

| Reaction Time | Not specified, typically until neutralization is complete | 3 hours |

| Product Isolation | ||

| Method | Concentration and crystallization | Distillation of solvent followed by filtration |

| Washing | Cold deionized water, followed by acetone (B3395972) | Methanol (3 x 20 mL) |

| Drying | Air-dried or in a desiccator | Under vacuum at room temperature for at least 12 hours |

Synthesis via Neutralization of Oxalic Acid with Potassium Carbonate

Using potassium carbonate is another common method, which has the advantage of using a less caustic base. This reaction proceeds with the evolution of carbon dioxide gas.

Reaction: H₂C₂O₄ + K₂CO₃ → K₂C₂O₄ + H₂O + CO₂

Experimental Protocols

Protocol 1: Synthesis of this compound Monohydrate using Potassium Hydroxide in Aqueous Solution

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Acetone

Procedure:

-

In a beaker, dissolve 15.00 g of oxalic acid dihydrate in 50 mL of deionized water. Gentle heating on a hot plate may be applied to facilitate dissolution.

-

In a separate beaker, carefully dissolve 13.35 g of potassium hydroxide in a minimal amount of deionized water. Caution: This process is exothermic.

-

Slowly add the potassium hydroxide solution to the oxalic acid solution in small portions while continuously stirring.

-

Once the addition is complete, concentrate the resulting solution by heating it on a hot plate until precipitation of the product is observed.

-

Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with acetone to aid in drying.

-

Dry the purified crystals in a desiccator or at room temperature.

Protocol 2: Purification by Recrystallization

To achieve high purity, particularly for applications requiring ACS reagent grade material, recrystallization is essential. This process leverages the temperature-dependent solubility of this compound monohydrate in water.

Table 2: Solubility of this compound Monohydrate in Water [1]

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 25.4 |

| 10 | 30.2 |

| 20 | 34.9 |

| 30 | 40.3 |

| 40 | 45.4 |

| 60 | 55.3 |

| 80 | 67.2 |

| 100 | 80.2 |

Procedure:

-

Dissolve the crude this compound monohydrate in a minimum amount of deionized water heated to approximately 80°C. Based on the solubility data, for every 100g of crude product, approximately 148 mL of water would be a suitable starting point.

-

Once fully dissolved, hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. To obtain larger, purer crystals, the cooling process should be gradual and undisturbed.

-

Further cool the solution in an ice bath to maximize the yield of recrystallized product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a minimal amount of ice-cold deionized water to remove any remaining mother liquor.

-

Dry the high-purity this compound monohydrate crystals to a constant weight.

Quality Control and Purity Analysis

To ensure the synthesized this compound monohydrate meets the stringent requirements for high-purity applications, a thorough analytical assessment is necessary. The American Chemical Society (ACS) provides specifications for reagent-grade chemicals, which serve as a benchmark for quality.

Table 3: ACS Reagent Grade Specifications for this compound Monohydrate

| Test | Specification |

| Assay (as K₂C₂O₄·H₂O) | 98.5 - 101.0% |

| Insoluble Matter | ≤ 0.01% |

| Neutrality | Passes test |

| Substances Darkened by Hot Sulfuric Acid | Passes test |

| Chloride (Cl) | ≤ 0.002% |

| Sulfate (SO₄) | ≤ 0.01% |

| Ammonium (NH₄) | ≤ 0.002% |

| Heavy Metals (as Pb) | ≤ 0.002% |

| Iron (Fe) | ≤ 0.001% |

| Sodium (Na) | ≤ 0.02% |

Protocol 3: Assay by Redox Titration with Potassium Permanganate (B83412)

This method is a standard procedure for determining the purity of this compound monohydrate.

Reaction: 5 K₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O

Procedure:

-

Accurately weigh approximately 1.8 g of the synthesized this compound monohydrate.

-

Dissolve the sample in deionized water in a 250 mL volumetric flask and dilute to the mark.

-

Pipette a 50 mL aliquot of this solution into an Erlenmeyer flask.

-

Add 50 mL of deionized water and 5 mL of concentrated sulfuric acid to the aliquot.

-

Slowly titrate with a standardized 0.1 N potassium permanganate (KMnO₄) solution until approximately 25 mL has been added.

-

Heat the solution to about 70°C.

-

Continue the titration until a permanent faint pink color persists.

-

Calculate the percentage purity using the following formula: % K₂C₂O₄·H₂O = (V × N × 9.212) / (W) Where:

-

V = volume of KMnO₄ solution in mL

-

N = normality of KMnO₄ solution

-

W = weight of the sample in grams in the aliquot

-

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis, purification, and analysis processes.

Caption: Experimental workflow for the synthesis of crude this compound monohydrate.

Caption: Workflow for the purification of this compound monohydrate by recrystallization.

Caption: Workflow for the purity assay of this compound monohydrate by redox titration.

References

Unveiling the Crystalline Architecture of Anhydrous Potassium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous potassium oxalate (B1200264) (K₂C₂O₄), a compound of interest in various chemical and pharmaceutical applications. Understanding its solid-state structure is crucial for predicting its behavior, optimizing its synthesis, and exploring its potential in areas such as coordination chemistry and materials science.

Crystallographic Data Summary

The crystal structure of anhydrous potassium oxalate has been determined by high-resolution X-ray powder diffraction.[1] The compound crystallizes in the orthorhombic system with the space group Pbam.[1] Key crystallographic parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbam |

| Lattice Parameters | |

| a | 10.91176(7) Å[1] |

| b | 6.11592(4) Å[1] |

| c | 3.44003(2) Å[1] |

| α, β, γ | 90° |

| Unit Cell Volume (V) | 229.6 ų |

| Formula Units per Unit Cell (Z) | 2[1] |

| Calculated Density | 2.41 g/cm³ |

Molecular and Crystal Structure

Anhydrous this compound features a planar oxalate anion (C₂O₄²⁻).[1] The potassium cations (K⁺) are coordinated to the oxygen atoms of the oxalate anions, forming a stable three-dimensional lattice. The K⁺ ions are situated in a distorted body-centered cubic geometry, each bonded to eight oxygen atoms with K-O bond distances ranging from 2.79 to 2.87 Å. The C-O bond lengths in the oxalate anion are both 1.26 Å.

Experimental Protocols

The determination of the crystal structure of anhydrous this compound involved the following key experimental stages: synthesis of the crystalline material and subsequent analysis by X-ray diffraction.

Synthesis of Anhydrous this compound

A common method for the preparation of anhydrous this compound involves the dehydration of its monohydrate form or direct synthesis from potassium hydroxide (B78521) and oxalic acid.

Method 1: Dehydration of this compound Monohydrate

-

Starting Material: High-purity this compound monohydrate (K₂C₂O₄·H₂O).

-

Dehydration: The monohydrate is heated to 160 °C. This process drives off the water of crystallization, yielding the anhydrous form. The completion of the dehydration can be monitored by thermogravimetric analysis (TGA).

-

Cooling and Storage: The resulting anhydrous this compound is cooled in a desiccator to prevent rehydration and stored under anhydrous conditions.

Method 2: Direct Synthesis

-

Reaction: A stoichiometric amount of oxalic acid (H₂C₂O₄) is reacted with a solution of potassium hydroxide (KOH) in a 1:2 molar ratio.

-

Crystallization: The resulting solution is concentrated by heating to evaporate the solvent. Upon cooling, crystals of this compound are formed.

-

Isolation and Drying: The crystals are isolated by filtration and washed with a small amount of cold deionized water, followed by a solvent in which this compound is insoluble, such as ethanol. The crystals are then dried under vacuum to remove any residual solvent and ensure the anhydrous state.

X-ray Diffraction Data Collection and Structure Refinement

The crystal structure of anhydrous this compound was determined ab initio from high-resolution synchrotron and laboratory X-ray powder diffraction data.[1] While the specific instrumental details for the definitive structure determination are outlined in the primary literature, a general workflow for such an analysis is as follows:

-

Sample Preparation: A fine powder of anhydrous this compound is packed into a capillary tube suitable for powder X-ray diffraction.

-

Data Collection: The capillary is mounted on a powder diffractometer. The diffraction pattern is collected over a wide 2θ range using a monochromatic X-ray source (e.g., Cu Kα or synchrotron radiation). Data is typically collected at room temperature.

-

Structure Solution: The collected powder diffraction data is used to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or other ab initio techniques.

-

Structure Refinement: The structural model, including atomic positions and displacement parameters, is refined against the experimental diffraction data using the Rietveld method. This iterative process minimizes the difference between the calculated and observed diffraction patterns, resulting in a precise and accurate crystal structure.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the determination of the crystal structure of anhydrous this compound.

References

A Technical Guide to the Solubility of Potassium Oxalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium oxalate (B1200264) in organic solvents. Given the ionic nature of potassium oxalate, its solubility is primarily high in aqueous solutions and significantly limited in most organic media. This document summarizes the available qualitative data, outlines a detailed experimental protocol for quantitative determination of solubility, and presents a logical workflow for this procedure.

Introduction to this compound and Solubility

This compound (K₂C₂O₄) is the potassium salt of oxalic acid. It is a white, crystalline solid that typically exists as the monohydrate (K₂C₂O₄·H₂O). As a salt of a strong base (potassium hydroxide) and a weak acid (oxalic acid), it is highly polar. The solubility of a substance is a critical physicochemical property in various scientific and industrial applications, including chemical synthesis, formulation development, and analytical chemistry. In the context of drug development, understanding the solubility of salts like this compound in different solvent systems is crucial for reaction chemistry, purification processes, and formulation design.

The general principle of "like dissolves like" governs solubility. Highly polar or ionic compounds like this compound are most soluble in polar solvents, with water being the primary example.[1][2] Conversely, their solubility is expected to be very low in non-polar or weakly polar organic solvents.

Solubility Data of this compound

Quantitative solubility data for this compound in organic solvents is not widely available in published literature, which strongly suggests a very low to negligible solubility in most common organic solvents. The available information is predominantly qualitative.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Ambient | Insoluble[2][3][4] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Ambient | Insoluble[5] |

| Methanol | CH₃OH | Polar Protic | Ambient | Data Not Available |

| Acetone | C₃H₆O | Polar Aprotic | Ambient | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Ambient | Data Not Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Ambient | Data Not Available |

| Glycerol | C₃H₈O₃ | Polar Protic | Ambient | Data Not Available |

| Ethylene Glycol | C₂H₆O₂ | Polar Protic | Ambient | Data Not Available |

Note: The term "Insoluble" in this context generally refers to a very low solubility, often less than 0.1 g/100 mL.

Experimental Protocol for Solubility Determination

Due to the scarcity of quantitative data, experimental determination is often necessary. The following protocol details a robust method for determining the solubility of this compound in an organic solvent of interest. This procedure combines the equilibrium saturation method with two common analytical techniques: gravimetric analysis for solvents with low boiling points and permanganate (B83412) titration for accurate quantification of low oxalate concentrations.

Materials and Equipment

-

This compound Monohydrate (ACS Reagent Grade)

-

Organic Solvent of Interest (Anhydrous Grade)

-

Analytical Balance (± 0.0001 g)

-

Thermostatic Shaker or Magnetic Stirrer with Hotplate

-

Temperature Probe

-

Syringe Filters (0.45 µm, solvent-compatible)

-

Volumetric flasks, pipettes, and burette

-

Drying Oven

-

0.02 N Potassium Permanganate (KMnO₄) solution, standardized

-

1 M Sulfuric Acid (H₂SO₄)

Procedure

Part A: Preparation of Saturated Solution

-

Establish Equilibrium: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitation and Temperature Control: Place the flask in a thermostatic shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After equilibration, allow the mixture to stand at the constant temperature for at least 2 hours to let the excess solid settle.

Part B: Sample Analysis

Method 1: Gravimetric Analysis (for volatile solvents)

-

Sample Collection: Carefully withdraw a known volume (e.g., 10.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. For accuracy, use a syringe fitted with a solvent-compatible filter.

-

Weighing: Transfer the aliquot to a pre-weighed, dry evaporating dish.[8][9] Record the total weight.

-

Evaporation: Gently evaporate the solvent under a fume hood. A rotary evaporator or a gentle stream of inert gas can be used to facilitate this process.

-

Drying: Once the solvent is removed, place the evaporating dish in a drying oven at an appropriate temperature (e.g., 100-110 °C) until a constant weight is achieved.[8][9]

-

Calculation: The final weight of the residue is the mass of this compound dissolved in the initial volume of the solvent. Calculate the solubility in g/100 mL or mol/L.

Method 2: Redox Titration (for higher accuracy with low solubilities)

-

Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the clear, saturated solvent into an Erlenmeyer flask. Add approximately 50 mL of deionized water and 20 mL of 1 M sulfuric acid to the flask.

-

Heating: Gently heat the solution to 60-70 °C on a hotplate.[10] This is necessary to ensure the reaction between oxalate and permanganate proceeds at a reasonable rate.

-

Titration: While hot, titrate the solution with a standardized potassium permanganate solution. The endpoint is reached when a faint pink color persists for at least 30 seconds.[10]

-

Calculation: Use the stoichiometry of the reaction (5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O) to calculate the concentration of oxalate in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

The solubility of this compound in organic solvents is generally very low due to its ionic and highly polar nature. This guide summarizes the available qualitative data and provides a detailed, practical protocol for researchers to quantitatively determine its solubility in specific organic solvents. The choice between gravimetric analysis and redox titration for quantification will depend on the solvent's volatility and the expected concentration of the solute. Accurate determination of this property is essential for the effective design and control of chemical processes in research and industry.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. This compound | 583-52-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [chemister.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermal Decomposition of Potassium Oxalate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium oxalate (B1200264) monohydrate (K₂C₂O₄·H₂O). This information is critical for professionals in research, science, and drug development who require a thorough understanding of the thermal behavior of this compound for various applications, including material science, chemical synthesis, and pharmaceutical formulation.

Introduction

Potassium oxalate monohydrate is a hydrated salt of oxalic acid. Its thermal decomposition is a multi-step process involving an initial dehydration followed by the decomposition of the anhydrous salt. Understanding the precise temperatures and mass changes associated with these events is crucial for controlling chemical reactions, ensuring material stability, and for the development of robust analytical methods. This guide summarizes the key thermal events, provides detailed experimental protocols for their analysis, and presents the decomposition pathway in a clear, visual format.

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate proceeds in two primary stages:

-

Dehydration: The initial stage involves the loss of the water of hydration, resulting in the formation of anhydrous this compound.

-

Decomposition: The subsequent stage is the decomposition of the anhydrous this compound into potassium carbonate and carbon monoxide.

This pathway can be represented by the following chemical equations:

Stage 1: Dehydration K₂C₂O₄·H₂O(s) → K₂C₂O₄(s) + H₂O(g)

Stage 2: Decomposition K₂C₂O₄(s) → K₂CO₃(s) + CO(g)

Quantitative Decomposition Data

The following table summarizes the quantitative data associated with the thermal decomposition of this compound monohydrate. The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions. Experimental values are based on typical results from thermogravimetric analysis (TGA).

| Stage | Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Final Product |

| 1 | Dehydration | ~100 - 200 | 9.77 | ~9.8 | Anhydrous this compound (K₂C₂O₄) |

| 2 | Decomposition | ~400 - 550 | 15.20 (from anhydrous) | ~15.2 | Potassium Carbonate (K₂CO₃) |

Experimental Protocols

A detailed understanding of the thermal decomposition of this compound monohydrate is typically achieved through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition stages of this compound monohydrate.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Methodology:

-

Sample Preparation: A small amount of this compound monohydrate (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Atmosphere: The furnace is purged with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step, as well as the percentage mass loss for each stage.

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway and the experimental workflow for its analysis.

Conclusion

The thermal decomposition of this compound monohydrate is a well-defined, two-step process that can be reliably characterized using standard thermal analysis techniques. This guide provides the essential data and methodologies for professionals requiring a detailed understanding of this process. The quantitative data and visual pathways presented herein serve as a valuable resource for applications in research, development, and quality control.

An In-depth Technical Guide to the Molecular Geometry and Bonding of Potassium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bonding characteristics of potassium oxalate (B1200264) (K₂C₂O₄), a compound of interest in various scientific and industrial fields, including analytical chemistry and materials science. This document details the structural aspects of both anhydrous and monohydrated forms, supported by crystallographic data and descriptions of the experimental protocols used for their determination.

Molecular Structure and Bonding

Potassium oxalate is an ionic compound consisting of potassium cations (K⁺) and oxalate anions (C₂O₄²⁻). The intramolecular and intermolecular forces at play define its chemical and physical properties.

Ionic Bonding

The primary bonding in solid this compound is the electrostatic attraction between the positively charged potassium ions and the negatively charged oxalate ions. These ions are arranged in a specific crystal lattice structure, which will be detailed for both the anhydrous and monohydrated forms.

Covalent Bonding and Resonance in the Oxalate Anion

The oxalate anion itself is a polyatomic ion where two carbon atoms are joined by a single bond, and each carbon is bonded to two oxygen atoms. The bonding within the oxalate ion is covalent. The negative charge is delocalized across the four oxygen atoms through resonance, which imparts partial double bond character to the carbon-oxygen bonds. This delocalization contributes to the stability of the anion.

The oxalate ion has four major resonance structures, which collectively describe the delocalization of the pi electrons across the O-C-C-O framework. This results in the C-O bonds having a bond order between a single and a double bond.

Molecular Geometry

The geometry of the oxalate anion can vary between a planar (D₂h symmetry) and a staggered, non-planar (D₂d symmetry) conformation.[1][2] The specific conformation is influenced by the crystalline environment, particularly the nature of the cation.[3]

Anhydrous this compound (K₂C₂O₄)

In the solid anhydrous state, this compound adopts an orthorhombic crystal structure.[4] X-ray diffraction studies have confirmed that the oxalate anion in this form is planar.[4][5]

This compound Monohydrate (K₂C₂O₄·H₂O)

The monohydrated form of this compound has a monoclinic crystal structure.[5] Neutron diffraction studies have been crucial in determining the positions of the hydrogen atoms and have shown that the oxalate ion remains planar in this hydrated form.[5][6] The water molecules play a significant role in the crystal structure, forming hydrogen bonds with the oxalate ions, creating infinite linear chains.[5] These chains are held together by electrostatic interactions with the potassium ions.[5]

Quantitative Structural Data

The precise determination of bond lengths, bond angles, and crystal lattice parameters is achieved through X-ray and neutron diffraction techniques.

Crystal Structure Data

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Anhydrous this compound | Orthorhombic | Pbam | 10.91176(7) | 6.11592(4) | 3.44003(2) | 90 | 90 | 90 |

| This compound Monohydrate | Monoclinic | - | - | - | - | - | - | - |

Data for anhydrous this compound from Dinnebier et al.[4] Note: Specific lattice parameters for the monohydrate were not detailed in the searched literature but its monoclinic nature is established.

Key Bond Lengths and Angles in the Oxalate Ion

While precise bond lengths and angles for this compound were not explicitly found in the initial search, data from closely related oxalate structures, such as ammonium (B1175870) oxalate monohydrate, provide a good approximation. The C-C bond is a single bond, while the C-O bonds are intermediate between single and double bonds due to resonance.

| Bond | Approximate Length (Å) | Angle | Approximate Angle (°) |

| C-C | ~1.56 | O-C-O | ~125 |

| C-O | ~1.23 - 1.25 | O-C-C | - |

Data is indicative and based on related oxalate structures.

In this compound monohydrate, the geometry of the water molecule has been determined with high precision: the H-O-H angle is 107.9° ± 4.3°, the O-H bond distance is 0.963 ± 0.029 Å, and the O-H···O hydrogen bond length is 2.744 ± 0.017 Å.[5][6]

Experimental Protocols

The determination of the molecular geometry and bonding of this compound relies on several key experimental techniques.

Crystal Growth

Single crystals of this compound, suitable for diffraction studies, are typically grown by slow evaporation from a saturated aqueous solution at room temperature.[1][7] For anhydrous studies, the resulting crystals are dehydrated.

X-ray Crystallography

This is the primary technique for determining the crystal structure of both anhydrous and hydrated forms.

-

Instrumentation: A single-crystal X-ray diffractometer, such as a Bruker X8 KAPPA APEX II, is commonly used.[1]

-

Procedure:

-

A suitable single crystal is mounted on the diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).

-

The diffraction pattern is collected by rotating the crystal.

-

The collected data is used to solve the crystal structure using software packages like SHELX.[1]

-

The structure is then refined to obtain precise atomic positions, bond lengths, and bond angles.

-

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating light atoms, such as hydrogen, which are not easily detected by X-ray diffraction. This technique was instrumental in elucidating the structure of this compound monohydrate.[5][6]

-

Instrumentation: A neutron diffractometer at a research reactor or spallation source is required.

-

Procedure:

-

A larger single crystal than that used for X-ray diffraction is typically needed.

-

A beam of neutrons is directed at the crystal.

-

The scattered neutrons are detected to produce a diffraction pattern.

-

The data is analyzed to determine the positions of all nuclei, including hydrogen, allowing for a detailed analysis of the hydrogen bonding network.[5]

-

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the oxalate ion and can distinguish between different symmetries (e.g., planar vs. staggered).[2][8]

-

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer RX 1) for IR measurements and a Raman spectrometer for Raman scattering.[2]

-

Procedure:

-

For solid-state analysis, the powdered sample is analyzed directly.

-

For aqueous solutions, the dissolved sample is measured.

-

The resulting spectra show characteristic peaks corresponding to different vibrational modes (e.g., C-C stretch, C-O symmetric and asymmetric stretches). The number and activity (IR vs. Raman) of these modes can be used to infer the symmetry of the oxalate ion.[8] For instance, in the solid state (planar, D₂h symmetry), the IR and Raman spectra are complementary, while in aqueous solution (staggered, D₂d symmetry), different selection rules apply.[3]

-

Conclusion

The molecular geometry and bonding of this compound are well-characterized, revealing a structure dominated by ionic interactions between potassium cations and oxalate anions. The oxalate anion itself features a combination of a C-C single bond and delocalized C-O bonds due to resonance. In the solid state, both in its anhydrous and monohydrated forms, the oxalate ion adopts a planar conformation. The precise structural details have been elucidated through advanced experimental techniques, primarily X-ray and neutron diffraction, providing a solid foundation for understanding the chemical behavior of this compound.

References

- 1. recentscientific.com [recentscientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Neutron-diffraction study of the structure of this compound monohydrate: lone-pair coordination of the hydrogen-bonded water molecule in crystals - Publications of the IAS Fellows [repository.ias.ac.in]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

spectroscopic analysis of potassium oxalate (IR, Raman)

An In-depth Technical Guide to the Spectroscopic Analysis of Potassium Oxalate (B1200264) (IR and Raman)

Introduction

Potassium oxalate (K₂C₂O₄) is an ionic compound of significant interest in various fields, including analytical chemistry and materials science. Its vibrational properties, when probed by Infrared (IR) and Raman spectroscopy, provide profound insights into its molecular structure and bonding. The oxalate anion (C₂O₄²⁻) can exist in two primary conformations: a planar structure with D₂h symmetry and a non-planar (staggered) structure with D₂d symmetry.[1][2]

This structural duality is particularly evident when comparing this compound in different states. In its solid anhydrous form, the oxalate ion is planar, whereas in aqueous solutions, it adopts a non-planar conformation.[1][2][3][4] This difference is readily distinguishable using vibrational spectroscopy due to the "rule of mutual exclusion." For the planar D₂h structure, which possesses a center of inversion, vibrational modes that are Raman active are IR inactive, and vice-versa.[1][2] For the non-planar D₂d structure, this rule breaks down, and some vibrations can be active in both IR and Raman spectra. This guide provides a comprehensive overview of the experimental protocols, data analysis, and structural determination of this compound using these powerful spectroscopic techniques.

Experimental Protocols

Precise and reproducible data acquisition is contingent on meticulous sample preparation and standardized instrumental parameters.

Sample Preparation

-

Solid Anhydrous this compound (K₂C₂O₄): Commercial this compound is typically a monohydrate. To prepare the anhydrous form, the solid material should be vacuum-dried at approximately 100°C for several hours to remove the water of hydration.[1][2]

-

This compound Monohydrate (K₂C₂O₄·H₂O): Commercially available reagent-grade this compound monohydrate can typically be used as purchased for analysis.[5]

-

Aqueous Solution: To prepare an aqueous sample, a known amount of this compound is dissolved in distilled water to create a nearly saturated solution (approximately 2 M).[1][2] The solution should be filtered through a sintered glass filter before spectral measurement to remove any particulate impurities.[5]

Infrared (IR) Spectroscopy Protocol

A common and effective method for analyzing solid this compound is Fourier Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: A typical setup involves an FT-IR spectrometer, such as a PerkinElmer Spectrum RX 1, equipped with an ATR accessory featuring a diamond or zinc selenide (B1212193) crystal.[2]

-

Background Collection: A background spectrum is collected with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic instrumental signals.

-

Sample Analysis: A small amount of the finely ground this compound powder (anhydrous or monohydrate) is placed onto the ATR crystal, and firm, consistent pressure is applied using the built-in clamp.

-

Data Acquisition: The spectrum is recorded, typically in the 4000–400 cm⁻¹ range. An instrument resolution of 4 cm⁻¹ is generally sufficient for resolving the key vibrational modes.[2]

Raman Spectroscopy Protocol

Raman spectroscopy is highly complementary to IR, particularly for analyzing the symmetric vibrations of the oxalate ion and for studies in aqueous media where water is a weak Raman scatterer.

-

Instrument Setup: A typical setup consists of a Raman spectrometer with a 532 nm frequency-doubled Nd:YAG laser for excitation.[1][6] The scattered light is collected in a backscattering or 90° geometry and directed to a spectrometer.[6][7]

-

Sample Analysis (Solid): The solid powder is placed in a sample holder or a glass capillary tube and positioned at the focal point of the laser.

-

Sample Analysis (Aqueous): The aqueous solution is placed in a quartz cuvette.

-

Data Acquisition: Spectra are collected with a typical resolution of around 10 cm⁻¹.[1][2] For aqueous solutions, a spectrum of pure distilled water should also be recorded under the same conditions. This water spectrum is then subtracted from the this compound solution spectrum to isolate the solute's vibrational bands.[1][2]

Data Presentation and Interpretation

The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending modes of the oxalate ion and, in the case of the monohydrate, the water molecule.

Vibrational Modes of the Oxalate Ion

The key to distinguishing between the planar (D₂h) and non-planar (D₂d) forms of the oxalate ion lies in comparing their IR and Raman spectra.

-

Planar (D₂h) K₂C₂O₄ (Solid): The spectra are complementary. A key feature is the absence of a Raman band around 1300 cm⁻¹, as this C=O stretching mode is Raman inactive in the D₂h symmetry.[1][2]

-

Non-Planar (D₂d) K₂C₂O₄ (Aqueous): The rule of mutual exclusion does not apply. The most telling indicator of the non-planar structure is the appearance of a medium-intensity band near 1300 cm⁻¹ in the Raman spectrum.[1][2]

Quantitative Data Summary

The following tables summarize the characteristic vibrational frequencies for different forms of this compound.

Table 1: Infrared Spectral Data for this compound Monohydrate (K₂C₂O₄·H₂O) [8][9]

| Frequency (cm⁻¹) | Assignment |

| ~3400, ~3250 | O-H Stretching (H₂O) |

| ~1615, ~1600 | H-O-H Bending (H₂O) |

| ~1577 | C=O Asymmetric Stretching |

| ~1487 | C=O Symmetric Stretching |

| ~1311 | C=O Symmetric Stretching |

| ~902 | C-C Stretching |

| ~780 | O-C=O Bending (in-plane) |

| ~737 | H₂O Wagging |

| ~646 | H₂O Rocking |

| ~522 | O-C=O Bending (out-of-plane) |

| ~449, ~353, ~305 | Lattice Modes / Other Deformations |

Table 2: Key Comparative IR and Raman Frequencies (cm⁻¹) for Planar vs. Non-Planar Oxalate [1][2][4][5]

| Vibrational Mode | Solid K₂C₂O₄ (Planar, D₂h) | Aqueous K₂C₂O₄ (Non-Planar, D₂d) |

| C=O Asymmetric Stretch | IR: ~1600 (Strong) Raman: ~1640 (Weak/Medium) | IR: ~1600 (Strong) Raman: ~1600 (Weak) |

| C=O Symmetric Stretch | IR: Inactive Raman: ~1450 (Strong) | IR: Inactive Raman: ~1455, ~1489 (Strong) |

| C=O Symmetric Stretch | IR: ~1315 (Strong) Raman: Inactive | IR: ~1315 (Strong) Raman: ~1300 (Medium) |

| C-C Stretch | IR: Inactive Raman: ~900 (Strong) | IR: Inactive Raman: ~900 (Strong) |

| O-C=O Bend | IR: ~780 (Strong) Raman: Inactive | IR: ~780 (Strong) Raman: Active (Weak) |

Visualization of Workflows and Logic

The process of spectroscopic analysis and structural determination can be visualized through logical workflows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectrum of this compound Monohydrate at Liquid Nitrogen Temperature | Semantic Scholar [semanticscholar.org]

- 9. Infrared Spectrum of this compound Monohydrate at Liquid Nitrogen Temperature [opg.optica.org]

A Technical Guide to the Thermogravimetric Analysis of Potassium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of potassium oxalate (B1200264). It details the thermal decomposition behavior, experimental protocols, and key data essential for professionals in research and development.

Introduction to Thermogravimetric Analysis of Potassium Oxalate

Thermogravimetric analysis is a crucial technique for characterizing the thermal stability and decomposition of materials. For this compound (K₂C₂O₄), particularly its common monohydrate form (K₂C₂O₄·H₂O), TGA reveals a multi-stage decomposition process. Understanding this process is vital for applications where this compound is used as a reagent, a standard for thermal analysis, or in the synthesis of other materials.

The thermal decomposition of this compound monohydrate is characterized by an initial dehydration step, followed by the decomposition of the anhydrous salt. The atmosphere in which the analysis is conducted—whether inert (e.g., nitrogen) or oxidative (e.g., air)—can influence the decomposition pathway and final products.

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate typically proceeds through two main stages:

-

Dehydration: The initial weight loss corresponds to the removal of the water of crystallization.

-

Decomposition of Anhydrous this compound: The anhydrous salt further decomposes at higher temperatures.

The proposed decomposition pathway for anhydrous this compound involves the breaking of the C-C bond, leading to the formation of potassium carbonate (K₂CO₃) and carbon monoxide (CO) as a gaseous byproduct.

Below is a diagram illustrating the logical progression of the thermal decomposition of this compound monohydrate.

Quantitative Data from Thermogravimetric Analysis

The following table summarizes the key quantitative data obtained from the TGA of this compound monohydrate. The theoretical weight loss is calculated based on the molar masses of the compounds involved.

| Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Evolved Product(s) | Solid Residue |

| Dehydration | 50 - 150 | 9.77 | ~9.8 | H₂O | Anhydrous this compound (K₂C₂O₄) |

| Decomposition | 347 - 550 | 15.20 | ~15.2 | CO | Potassium Carbonate (K₂CO₃) |

Note: Observed weight loss and temperature ranges can vary slightly depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocol

This section outlines a typical experimental protocol for conducting the TGA of this compound monohydrate.

4.1. Instrumentation

A calibrated thermogravimetric analyzer capable of controlled heating in a defined atmosphere is required.

4.2. Sample Preparation

-

Accurately weigh 5-10 mg of this compound monohydrate powder into a suitable TGA crucible (e.g., alumina (B75360) or platinum).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

4.3. TGA Method Parameters

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Atmosphere:

-

Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Acquisition:

-

Record the sample weight as a function of temperature.

-

4.4. Data Analysis

-

Plot the weight percentage versus temperature (TGA curve) and the derivative of the weight loss versus temperature (DTG curve).

-

Determine the onset and end temperatures for each decomposition step from the TGA curve.

-

Calculate the percentage weight loss for each step.

-

The peaks in the DTG curve correspond to the temperatures of the maximum rate of weight loss.

Below is a workflow diagram for the experimental protocol.

Interpretation of Results

The TGA curve of this compound monohydrate will exhibit two distinct weight loss steps. The first, occurring at lower temperatures, corresponds to the loss of water. The second, at higher temperatures, is due to the decomposition of the anhydrous oxalate to potassium carbonate. The stability of the final residue, potassium carbonate, extends to much higher temperatures.

It is important to note that the decomposition of anhydrous this compound can be complex, with the existence of different crystalline phases (Phase I, II, and III) that can interconvert upon heating.[1][2] These phase transitions are typically studied using techniques like Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) and may not be directly observable as weight loss events in TGA. However, they can influence the kinetics of the decomposition. The decomposition of this compound to the carbonate is reported to occur in a temperature range of approximately 425°C to 550°C.[3]

Conclusion

Thermogravimetric analysis provides valuable quantitative insights into the thermal stability and decomposition of this compound. By following a standardized experimental protocol, researchers can obtain reliable and reproducible data. This guide serves as a foundational resource for professionals utilizing TGA for the characterization of this compound and related compounds in various scientific and industrial applications.

References

An In-depth Technical Guide to the Differential Thermal Analysis (DTA) of Potassium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the differential thermal analysis (DTA) of potassium oxalate (B1200264) (K₂C₂O₄), a compound of interest in various chemical and pharmaceutical contexts. This document details the thermal behavior of potassium oxalate monohydrate, including dehydration, polymorphic phase transitions, and thermal decomposition. Experimental protocols, quantitative data, and visual representations of the thermal processes are presented to facilitate a deeper understanding and replication of the analysis.

Introduction to the Thermal Behavior of this compound

Differential thermal analysis is a crucial technique for characterizing the physicochemical properties of materials by measuring the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. For this compound monohydrate (K₂C₂O₄·H₂O), DTA reveals a series of thermal events, including the loss of water of hydration, subsequent phase changes in the anhydrous salt, and eventual decomposition. Understanding these thermal transitions is critical for applications in drug development, materials science, and chemical synthesis, where thermal stability and phase purity are paramount.

Experimental Protocols for DTA of this compound

A typical experimental setup for the DTA of this compound involves a simultaneous thermal analyzer capable of performing both DTA and thermogravimetric analysis (TGA).

Instrumentation and Parameters:

-

Apparatus: A simultaneous TGA-DTA instrument is typically employed.

-

Sample Holder: Platinum or alumina (B75360) crucibles are commonly used.

-

Reference Material: α-alumina (Al₂O₃) is the standard reference material due to its thermal stability over a wide temperature range.

-

Thermocouples: Pt-Pt/Rh thermocouples are standard for temperature measurement.

-

Atmosphere: The analysis is usually conducted under a dynamic inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions. A typical flow rate is 20-100 mL/min.

-

Heating Rate: A linear heating rate, commonly between 5°C/min and 20°C/min, is applied. The choice of heating rate can influence the peak temperatures and resolution of thermal events.

-

Sample Mass: A small sample mass, typically in the range of 5-15 mg, is used to ensure uniform heating and minimize thermal gradients within the sample.

-

Sample Preparation: The this compound monohydrate sample should be a fine powder to ensure good thermal contact with the crucible and uniform heat distribution.

The experimental workflow for a typical DTA-TGA analysis of this compound monohydrate is illustrated in the diagram below.

Thermal Events in this compound Monohydrate

The DTA curve of this compound monohydrate is characterized by several endothermic and exothermic peaks corresponding to distinct physical and chemical changes. These events are summarized in the table below.

| Thermal Event | Temperature Range (°C) | DTA Peak Type | Mass Loss (%) | Description |

| Dehydration | 100 - 160 | Endothermic | ~9.78 | Loss of one mole of water of hydration. |

| Phase Transition (II → I) | ~381 | Endothermic | None | Transition from orthorhombic (Phase II) to tetragonal (Phase I) crystal structure. |

| Phase Transition (I → III) | ~215 (on cooling) | Exothermic | None | Non-reversible transition to a metastable phase (Phase III). |

| Phase Transition (III → I) | ~215 (on heating) | Endothermic | None | Transition of the metastable phase back to Phase I. |

| Decomposition | 470 - 600 | Exothermic | ~17.37 | Decomposition of anhydrous this compound to potassium carbonate and carbon monoxide. |

Note: The exact peak temperatures can vary depending on experimental conditions such as heating rate and atmospheric pressure.

Detailed Analysis of Thermal Transitions

Dehydration

The first significant thermal event observed in the DTA of this compound monohydrate is an endothermic peak corresponding to the loss of its water of hydration.

Reaction: K₂C₂O₄·H₂O(s) → K₂C₂O₄(s) + H₂O(g)

This dehydration process typically occurs in the temperature range of 100°C to 160°C. The theoretical mass loss for this step is approximately 9.78%, which can be confirmed by simultaneous TGA.

Polymorphic Phase Transitions of Anhydrous this compound

Following dehydration, anhydrous this compound exists in different crystalline forms (polymorphs), and transitions between these phases are observable by DTA.

-

Phase II to Phase I: Upon heating, the stable orthorhombic phase (Phase II) transforms into a tetragonal phase (Phase I) at approximately 381°C, indicated by an endothermic peak.

-

Phase I to Phase III: This transition is not reversible in the strict sense. When cooled, Phase I persists down to around 215°C, where it transforms into a metastable Phase III.

-

Phase III to Phase I/II: When the metastable Phase III is heated, it transforms back to Phase I at approximately 215°C. This may be accompanied by a partial transformation to the more stable Phase II.

These phase transitions are crucial for understanding the material's behavior at elevated temperatures and do not involve any mass loss.

Thermal Decomposition

The final and most significant thermal event is the decomposition of anhydrous this compound. In an inert atmosphere, this process is generally observed as a sharp exothermic peak in the DTA curve between 470°C and 600°C.

Decomposition Pathway:

The decomposition is believed to proceed through the following steps:

-

Initial Bond Cleavage: The process initiates with the breaking of the carbon-carbon bond within the oxalate anion (C₂O₄²⁻).

-

Formation of Intermediate: This leads to the formation of an unstable intermediate species.

-

Final Products: The intermediate rapidly decomposes to form stable potassium carbonate (K₂CO₃) and carbon monoxide (CO) gas.

Overall Reaction: K₂C₂O₄(s) → K₂CO₃(s) + CO(g)

The theoretical mass loss for this decomposition is approximately 17.37%. The exothermic nature of this decomposition in an inert atmosphere is a key characteristic.

The logical relationship of the thermal decomposition of this compound monohydrate is visualized in the following diagram.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the thermal analysis of this compound monohydrate. Note that enthalpy values can be influenced by experimental conditions and the specific instrumentation used.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) | Mass Change (%) |

| Dehydration | 100 - 160 | Endothermic | -9.78 |

| Phase Transition (II → I) | ~381 | Endothermic | 0 |

| Decomposition | 470 - 600 | Exothermic | -17.37 |

Enthalpy change values are qualitative from DTA curves; quantitative values from DSC are recommended for precise measurements.

Conclusion

The differential thermal analysis of this compound monohydrate reveals a complex series of thermally induced events, including dehydration, polymorphic transformations, and a distinct exothermic decomposition. This technical guide provides the foundational knowledge, experimental framework, and key data points for researchers and scientists working with this compound. A thorough understanding of these thermal properties is essential for ensuring product quality, stability, and safety in various scientific and industrial applications. For precise quantitative enthalpy data, Differential Scanning Calorimetry (DSC) is recommended as a complementary analytical technique.

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Lattice of Potassium Oxalate Monohydrate

For Immediate Release

This technical guide provides an in-depth analysis of the crystal lattice parameters of potassium oxalate (B1200264) monohydrate (K₂C₂O₄·H₂O), a compound of significant interest in various scientific and industrial fields, including analytical chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its crystallographic structure, the experimental protocols for its determination, and a visualization of the experimental workflow.

Core Crystallographic Data

The precise three-dimensional arrangement of atoms in a crystal is defined by its unit cell, which is characterized by the lattice parameters (the lengths of the cell edges: a, b, c) and the angles between them (α, β, γ), as well as the space group that describes the symmetry of the crystal. For potassium oxalate monohydrate, these parameters have been accurately determined through neutron diffraction studies.[1][2][3][4]

A seminal study by Sequeira, Srikanta, and Chidambaram provides a high-precision refinement of the crystal structure, the data from which is summarized below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 9.222 (3) Å |

| b | 6.197 (2) Å |

| c | 10.690 (5) Å |

| α | 90° |

| β | 110.70 (3)° |

| γ | 90° |

Experimental Determination of Lattice Parameters

The determination of the crystal lattice parameters of this compound monohydrate was achieved through single-crystal neutron diffraction. This technique is particularly powerful for locating hydrogen atoms, which is crucial for understanding the role of the water molecule in the crystal structure.

Experimental Protocol: Single-Crystal Neutron Diffraction

-

Crystal Growth: Large single crystals of this compound monohydrate were grown by the slow evaporation of a saturated aqueous solution. A cylindrical crystal specimen with a diameter of 4.2 mm and a length of 4.7 mm was prepared for the diffraction experiment.[2]

-

Diffractometer Setup: A 4-circle neutron diffractometer was utilized for data collection.[2] This instrument allows for the precise orientation of the crystal in the neutron beam to measure the intensities of a large number of Bragg reflections.

-

Cell Parameter Refinement: The orientation of the crystal and the initial unit cell parameters were refined based on the optimized 2θ, χ, and φ values of approximately 20 reflections.[2]

-

Intensity Data Collection: The intensities of 414 independent reflections were recorded using the θ-2θ coupled step-scanning technique.[2] This method involves scanning through the Bragg peak and the background on either side to obtain an accurate measure of the integrated intensity of the reflection.

-

Structure Refinement: The collected intensity data was then used to refine the atomic coordinates and thermal parameters of the crystal structure, leading to the precise determination of the lattice parameters and bond lengths. The final R-value, an indicator of the agreement between the experimental data and the structural model, was 0.026.[2]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the experimental workflow for determining the crystal lattice parameters of this compound monohydrate.

The structure of this compound monohydrate consists of oxalate ions that are linked into infinite linear chains by hydrogen bonds with the water molecules. These chains are then held together by electrostatic interactions with the potassium ions.[1][3][4] The precise knowledge of this crystal structure is fundamental for understanding its physical and chemical properties and for its applications in various scientific and technological domains.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Neutron-diffraction study of the structure of this compound monohydrate: lone-pair coordination of the hydrogen-bonded water molecule in crystals - Publications of the IAS Fellows [repository.ias.ac.in]

- 4. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Physical Properties of Potassium Oxalate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of potassium oxalate (B1200264) crystals, with a primary focus on the common monohydrate form (K₂C₂O₄·H₂O). The information is presented to be a valuable resource for laboratory research, chemical analysis, and formulation development.

General Characteristics

Potassium oxalate is the dipotassium (B57713) salt of oxalic acid.[1] It typically exists as a white, odorless, crystalline solid.[1][2] The most common form is this compound monohydrate, which is efflorescent, meaning it can lose its water of hydration in warm, dry air.[3][4]

Quantitative Physical Properties

The following tables summarize the key physical properties of both anhydrous this compound and its monohydrate form.

Table 1: General Physical Properties of this compound Monohydrate

| Property | Value | Reference(s) |

| Appearance | White crystalline powder/solid | [5][6] |

| Molecular Formula | K₂C₂O₄·H₂O | [6][7] |

| Molecular Weight | 184.23 g/mol | [6][7][8] |

| Density | 2.13 g/cm³ at 18.5°C | [7][] |

| Melting Point | Decomposes at ~160°C (loses water) | [3][4][10] |

| pH (50mg/mL in H₂O) | 7.0 - 8.5 at 25°C | [11] |

Table 2: Solubility of this compound Monohydrate in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 20 | 36.4 | [12][13][14] |

Table 3: Crystallographic Properties of Anhydrous this compound

| Property | Value | Reference(s) |

| Crystal System | Orthorhombic | [15] |

| Space Group | Pbam | [15] |

| Lattice Parameters | a = 10.91176(7) Å | [15] |

| b = 6.11592(4) Å | [15] | |

| c = 3.44003(2) Å | [15] | |

| Z (formula units/cell) | 2 | [15] |

Experimental Protocols

This section details the generalized experimental methodologies for determining the key physical properties of this compound crystals.

Determination of Solubility

The solubility of this compound in water can be determined by the isothermal equilibrium method.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound monohydrate crystals is added to a known volume of deionized water in a jacketed glass vessel maintained at a constant temperature (e.g., 20°C) by a circulating water bath.

-

Equilibration: The suspension is stirred vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached between the solid and the solution.

-

Sample Withdrawal and Filtration: After stirring is stopped, the solution is allowed to stand for a few hours to let the undissolved crystals settle. A known volume of the clear supernatant is withdrawn using a heated pipette to prevent premature crystallization and immediately filtered through a pre-weighed, fine-pored filter.

-

Concentration Analysis: The concentration of this compound in the filtrate is determined. A common method is redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution in an acidic medium. The oxalate ions are oxidized by the permanganate ions.

-

Calculation: The solubility is calculated from the concentration of the saturated solution and expressed as grams of solute per 100 mL or 100 g of solvent.

Determination of Density

The density of this compound crystals can be measured using the gas pycnometry method, which is ideal for solids.

Protocol:

-

Sample Preparation: A known mass of dry this compound monohydrate crystals is weighed and placed in the sample chamber of a gas pycnometer.

-

Purging: The system is purged with a non-reactive gas, typically helium, to remove any adsorbed moisture or air from the crystal surfaces.

-

Volume Measurement: The instrument operates based on Boyle's Law. The gas is first filled into a reference chamber of known volume, and the pressure is measured. Then, a valve is opened, allowing the gas to expand into the sample chamber.

-

Pressure Equilibration: The gas fills the voids around and within the crystals, and a new equilibrium pressure is measured.

-

Calculation: The volume of the solid sample is determined by the difference in pressure between the reference chamber and the combined reference and sample chambers. The density is then calculated by dividing the mass of the sample by its measured volume.

Determination of Melting/Decomposition Point

A capillary melting point apparatus is used to determine the temperature at which this compound monohydrate loses its water of hydration and decomposes.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound monohydrate crystals is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) near the expected decomposition temperature.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the crystals are first observed to change (e.g., release water vapor, change color, or liquefy) is recorded as the onset of decomposition. This compound monohydrate loses its water at approximately 160°C.[3][4]

Single-Crystal X-ray Diffraction

This technique is used to determine the precise arrangement of atoms within the crystal lattice.

Protocol:

-

Crystal Selection and Mounting: A suitable, single, defect-free crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.

-

Data Processing: The positions and intensities of the diffracted spots are collected by a detector. This data is then processed to determine the unit cell dimensions and space group symmetry.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental diffraction data, resulting in a detailed three-dimensional model of the crystal structure.[16]

Hygroscopicity Assessment

Dynamic Vapor Sorption (DVS) is a common method to characterize the hygroscopic nature of a solid.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is first dried under a stream of dry nitrogen gas at a specified temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Isotherm: The relative humidity (RH) of the gas stream is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% steps). The sample's mass is continuously monitored until it reaches equilibrium at each RH step.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate a moisture sorption isotherm. This plot reveals the amount of water absorbed by the material at different humidity levels and can indicate phase changes or the formation of hydrates. This compound is known to be hygroscopic.[11] It exhibits deliquescence (absorbs enough moisture to dissolve) at around 85% RH and efflorescence (loses moisture) at around 50% RH.[16]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of a compound like this compound using single-crystal X-ray diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

References

- 1. Methods for measuring hygroscopicity of fibrous materials [utstesters.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. alfachemic.com [alfachemic.com]

- 7. US2033097A - Process for the preparation of this compound from potassium formate - Google Patents [patents.google.com]

- 8. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Crystallization of a potassium ion channel and X-ray and neutron data collection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.allegheny.edu [sites.allegheny.edu]

- 14. researchgate.net [researchgate.net]

- 15. studypool.com [studypool.com]

- 16. recentscientific.com [recentscientific.com]

Methodological & Application

Application Note: Gravimetric Determination of Calcium Using Oxalate Precipitation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the gravimetric determination of calcium. The method is based on the precipitation of calcium as calcium oxalate (B1200264) (CaC₂O₄·H₂O) using potassium oxalate or ammonium (B1175870) oxalate as the precipitating agent. This technique is a highly accurate and precise classical analysis method suitable for various applications, including quality control in pharmaceutical manufacturing, environmental water testing, and analysis of biological samples.

Principle

The gravimetric determination of calcium relies on the reaction of soluble calcium ions (Ca²⁺) with oxalate ions (C₂O₄²⁻) to form the sparingly soluble salt, calcium oxalate.[1] The precipitation is typically carried out in a weakly acidic to neutral solution (pH 4-6) to ensure complete precipitation while minimizing the co-precipitation of other metal oxalates.[2]

The key chemical reaction is: Ca²⁺(aq) + C₂O₄²⁻(aq) + H₂O(l) → CaC₂O₄·H₂O(s)

The resulting calcium oxalate monohydrate precipitate is then filtered, washed, dried to a constant weight, and accurately weighed.[2][3] The mass of the pure precipitate is used to calculate the amount or concentration of calcium in the original sample based on the stoichiometry of the compound.[3] For enhanced purity and filterability, the precipitate is often formed under conditions of homogeneous precipitation, where the precipitating agent is generated slowly and uniformly throughout the solution.[4] This is commonly achieved by the thermal decomposition of urea (B33335), which gradually increases the pH of the solution.[4][5]

Chemical Reaction Pathway

The fundamental process involves the reaction of a calcium ion with an oxalate ion to form an insoluble precipitate, which is the basis for the quantitative analysis.

Caption: Chemical reaction for the precipitation of calcium oxalate.

Applications

This method is known for its high precision and accuracy when performed meticulously.[2] Its applications are widespread across various scientific fields:

-

Environmental Monitoring: Determining calcium concentrations in water samples to assess water hardness and quality.[6]

-

Pharmaceutical & Drug Development: Used in the quality control of calcium-containing pharmaceutical products and raw materials.

-

Agricultural Chemistry: Analyzing the calcium content in soil, fertilizers, and plant matter to support crop health.

-

Clinical Chemistry: Determining calcium levels in biological samples for diagnostic purposes.

-

Food Science: Quantifying calcium in food products such as milk and dairy for nutritional analysis.[3]

Experimental Protocol

This protocol details the procedure for the gravimetric determination of Ca²⁺ from a known volume of a sample solution.

4.1. Reagents and Materials

-

Calcium-containing sample solution

-

This compound (K₂C₂O₄) or Ammonium Oxalate ((NH₄)₂C₂O₄) solution (e.g., 5% w/v)

-

Hydrochloric Acid (HCl) (e.g., 0.1 M)

-

Urea (CO(NH₂)₂) , solid

-

Methyl Red Indicator

-

Deionized Water

-

Equipment: 250 mL Beakers, 25 mL Volumetric Pipette, Glass Stirring Rod, Watch Glass, Gooch Crucibles or Sintered Glass Funnels (medium porosity), Suction Filtration Apparatus, Drying Oven, Desiccator, Analytical Balance.

4.2. Detailed Procedure

The following workflow outlines the critical steps from sample preparation to the final calculation of calcium content.

Caption: Experimental workflow for gravimetric calcium determination.

Step-by-Step Instructions:

-

Sample Preparation:

-

Precipitation:

-

While stirring, add about 25 mL of 5% ammonium or this compound solution to each beaker.[2] If a precipitate forms, it should redissolve in the acidic solution.

-

Add approximately 15 g of solid urea to each solution.[7]

-

Cover the beakers with a watch glass and gently boil the solutions for about 30 minutes. During heating, the urea will decompose into ammonia (B1221849) and carbon dioxide, gradually and uniformly raising the pH.[4]

-

Continue heating until the methyl red indicator turns yellow (pH > 6.0), indicating the completion of precipitation.

-

-

Filtration and Washing:

-

Prepare Gooch crucibles or sintered glass funnels by drying them to a constant weight at 105–110°C.[2][5]

-

Filter the hot solution through the pre-weighed crucible using suction.

-

Use a rubber policeman to transfer any remaining precipitate from the beaker to the crucible.

-

Wash the precipitate in the crucible with several small portions of ice-cold deionized water to remove any soluble impurities.

-

-

Drying and Weighing:

-